3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXFXVMZIJMUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216635 | |

| Record name | 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66410-67-1 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66410-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Properties of 3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid

Abstract: This technical guide provides a comprehensive examination of this compound, a molecule built upon a pharmacologically significant heterocyclic scaffold. The 3,4-dihydro-2H-1,5-benzodioxepine core has been identified as a novel class of β-adrenergic stimulants, making its derivatives of considerable interest to researchers in medicinal chemistry and drug development.[1] This document offers a detailed exploration of robust synthetic pathways, including retrosynthetic analysis and step-by-step protocols. Furthermore, it consolidates known physicochemical properties and provides expert predictions on spectroscopic characteristics. The guide is structured to deliver both foundational knowledge and practical insights for scientists engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction to the 3,4-Dihydro-2H-1,5-benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine system consists of a benzene ring fused to a seven-membered dioxepine ring. This heterocyclic structure is not merely a synthetic curiosity; it serves as a key pharmacophore in compounds exhibiting notable biological activity. Structurally, the seven-membered heterocyclic ring is non-planar and studies on the unsubstituted parent ring suggest it preferentially adopts a chair conformation to minimize steric strain.[2]

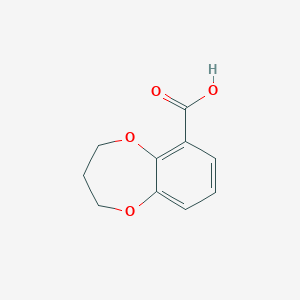

The significance of this scaffold in drug discovery was highlighted by the discovery of its derivatives as a unique class of β-adrenergic stimulants, which demonstrated interesting bronchial dilator activity.[1] this compound (Figure 1) is a specific analogue of this class. The carboxylic acid moiety at the 6-position provides a versatile chemical handle for further modification, allowing for the generation of ester or amide libraries to probe structure-activity relationships (SAR) or to enhance pharmacokinetic properties.

Figure 1. Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of the target molecule can be approached through logical, well-established organic chemistry transformations. A retrosynthetic analysis reveals two primary strategies: the formation of the core heterocyclic ring system via intramolecular cyclization or the modification of a pre-existing, functionalized benzodioxepine.

Retrosynthetic Analysis

The most direct approach involves a double Williamson ether synthesis to form the seven-membered ring. Disconnecting the two aryl ether bonds retrosynthetically leads to two readily available starting materials: 2,3-dihydroxybenzoic acid and a three-carbon dielectrophile, such as 1,3-dibromopropane. An alternative, simpler pathway begins with the corresponding methyl ester, which can be hydrolyzed in a final step to yield the desired carboxylic acid.[3]

Diagram 1. Retrosynthetic analysis of the target molecule.

Synthetic Route: Direct Cyclization via Williamson Ether Synthesis

This route constructs the heterocyclic core directly from catechol and alkyl halide precursors. The Williamson ether synthesis is a robust and fundamental reaction for forming ether linkages from an alkoxide and an alkyl halide.[4]

Principle: The reaction proceeds by deprotonating the two phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid with a base to form a potent dianionic nucleophile. This intermediate then undergoes a double SN2 reaction with 1,3-dibromopropane to form the seven-membered ring. To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is typically performed under high-dilution conditions.

Detailed Experimental Protocol:

-

Deprotonation: To a stirred solution of 2,3-dihydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.05 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Scientist's Note: K₂CO₃ is a suitable base as it is strong enough to deprotonate the acidic phenols but not so strong as to cause unwanted side reactions. DMF is an excellent polar aprotic solvent for this SN2 reaction.

-

-

Cyclization: Heat the mixture to 80-90 °C. Add 1,3-dibromopropane (1.1 eq) dropwise over 2-3 hours to the heated suspension.

-

Scientist's Note: Slow addition of the electrophile maintains its low concentration, further favoring the formation of the monomeric ring structure.

-

-

Reaction Monitoring: Maintain the reaction at 90 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl), which will precipitate the crude product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram 2. Workflow for the direct cyclization synthesis.

Physicochemical and Spectroscopic Properties

While extensive experimental data for the 6-carboxylic acid isomer is not widely published, its fundamental properties can be compiled from chemical databases and predicted based on established spectroscopic principles.

Data Summary

The following table summarizes key identifiers and computed properties for the target molecule. For comparative purposes, the experimental melting point of the closely related isomer, 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid, is included.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 66410-67-1 | SIELC Technologies, ChemicalBook[6][7] |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem[5] |

| Molecular Weight | 194.18 g/mol | PubChem[5][6] |

| Melting Point | Data not available. (Isomer 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid melts at 146-150 °C) | ChemBK[8][9] |

Predicted Spectroscopic Characteristics

The structural features of the molecule allow for reliable prediction of its spectral signature.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment. The carboxylic acid proton (COOH) would appear as a broad singlet far downfield, typically >10 ppm. The aromatic protons on the benzene ring would resonate in the 7.0-8.0 ppm region. The two sets of methylene protons in the dioxepine ring would appear as triplets in the aliphatic region: the protons adjacent to the oxygen atoms (-O-CH₂-) are expected around 4.3-4.5 ppm, while the central methylene group (-CH₂-) would be further upfield, around 2.2-2.4 ppm.

-

¹³C NMR: The carbon spectrum would be characterized by a signal for the carboxyl carbon (C=O) around 170 ppm. Aromatic carbons would appear between 110-160 ppm. The aliphatic carbons of the seven-membered ring would be found at approximately 70 ppm for the -O-CH₂- carbons and around 30 ppm for the central -CH₂- carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrational bands. A very broad O-H stretch from the carboxylic acid dimer would be visible from approximately 2500-3300 cm⁻¹. A strong, sharp carbonyl (C=O) stretch would be present around 1680-1710 cm⁻¹.[10] Additionally, prominent C-O ether stretching bands would appear in the fingerprint region, typically around 1250 cm⁻¹.

Relevance and Applications in Drug Discovery

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a validated starting point for the development of new therapeutics.

-

β-Adrenergic Stimulants: The primary reported application for this class of compounds is as β-adrenergic stimulants.[1] These agents are critical in the treatment of asthma and other obstructive airway diseases due to their ability to relax airway smooth muscle, resulting in bronchodilation.

-

A Versatile Synthetic Intermediate: The carboxylic acid functional group in this compound is a key asset for medicinal chemists. It serves as a convenient attachment point for diversification. By converting the acid to a variety of amides, esters, and other derivatives, researchers can systematically explore the chemical space around the core scaffold. This process is fundamental to developing SAR, optimizing potency, and improving the drug-like properties (e.g., solubility, metabolic stability) of lead compounds.

Conclusion

This compound is an accessible and valuable compound for chemical and pharmaceutical research. Its synthesis relies on fundamental and reliable organic reactions, primarily the Williamson ether synthesis. While detailed experimental properties for this specific isomer are not abundant in the literature, its physicochemical and spectroscopic characteristics can be confidently predicted. The proven pharmacological relevance of the parent scaffold underscores the potential of this molecule as a key building block in the design and synthesis of novel drug candidates, particularly in the area of respiratory therapeutics.

References

-

Edwards, J.A., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794985, 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid. PubChem. [Link]

-

SIELC Technologies. (2018). 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid. sielc.com. [Link]

-

ChemBK. (2024). 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. chembk.com. [Link]

-

Chemcasts. (n.d.). Properties of 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. chemcasts.com. [Link]

-

Browne, P. A., & Kirk, D. N. (1969). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. francis-press.com. [Link]

-

El-Sayed, Y. S., et al. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. francis-press.com [francis-press.com]

- 5. 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate | C10H9O4- | CID 7015399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | SIELC Technologies [sielc.com]

- 7. This compound | 66410-67-1 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chem-casts.com [chem-casts.com]

- 10. chemrxiv.org [chemrxiv.org]

Topic: 3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Its unique seven-membered dioxepine ring fused to a benzene ring imparts a distinct three-dimensional conformation, making it an attractive core for designing novel therapeutic agents. This guide focuses specifically on derivatives of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid, a key intermediate that serves as a versatile anchor for chemical modification. We will explore the fundamental synthesis of this core structure, detail robust protocols for its derivatization, and synthesize findings from literature regarding its diverse biological activities, including its potential in metabolic diseases and central nervous system disorders. This document is intended to serve as a technical resource, providing both foundational knowledge and actionable methodologies for researchers engaged in the exploration of this promising chemical space.

The Core Scaffold: Synthesis and Physicochemical Profile

The strategic value of a scaffold in a drug discovery campaign is determined by its synthetic accessibility, its physicochemical properties, and its ability to present functional groups in a biologically relevant orientation. The this compound core excels in these areas.

Physicochemical Profile

A foundational understanding of the parent molecule's properties is critical for anticipating the characteristics of its derivatives, such as solubility, permeability, and metabolic stability.

| Property | Value | Source |

| CAS Number | 66410-67-1 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][3] |

| IUPAC Name | This compound | |

| LogP | 1.73 | [2] |

| InChI Key | XUXFXVMZIJMUIO-UHFFFAOYSA-N | [2] |

Rationale for Synthetic Exploration

The 1,5-benzodioxepine ring system is conformationally flexible, capable of adopting chair-like or boat-like conformations. This inherent flexibility, combined with the rigid planarity of the fused benzene ring, allows derivatives to probe complex binding pockets of biological targets. It is structurally related to benzodiazepines, a class of psychoactive drugs, suggesting a potential for neurological applications.[4][5] The carboxylic acid at the 6-position provides a crucial "handle" for synthetic chemistry, enabling the creation of large libraries of amides and esters to explore structure-activity relationships (SAR).

Synthetic Pathways

The synthesis of the core scaffold is a critical first step. While multiple routes exist, a common and reliable approach involves the hydrolysis of the corresponding methyl ester, which is often more readily synthesized or commercially available.

Caption: General workflow for the synthesis of the target carboxylic acid from its methyl ester.

This protocol describes a standard laboratory procedure for converting the methyl ester to the desired carboxylic acid.[1]

-

Dissolution: Dissolve methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Saponification: Add sodium hydroxide (NaOH, ~1.5 to 2.0 eq) to the solution. The use of a base is causal to the saponification mechanism, where the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Reaction Monitoring: Heat the mixture to reflux (typically 60-70°C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Solvent Removal: Allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slow, dropwise addition of concentrated hydrochloric acid (HCl) until the pH is ~1-2. This step is critical to protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water to remove inorganic salts and dry under vacuum to yield the final product. Purity can be assessed by NMR and melting point determination.

Derivatization via Amide Coupling

With the core acid in hand, the next logical step is derivatization to build a library for biological screening. Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.

The Amide Coupling Strategy

The conversion of the carboxylic acid to an amide introduces a nitrogen atom, which can act as a hydrogen bond donor, and allows for the introduction of a vast array of new chemical functionalities (R-groups) via the choice of amine. This directly enables the systematic exploration of the chemical space around the core scaffold.

Caption: Standard workflow for creating amide derivatives using EDCI/HOBt coupling reagents.

Protocol 2: General Procedure for Amide Coupling

This protocol is adapted from established methodologies for synthesizing amide derivatives of carboxylic acids and represents a self-validating system due to its widespread use and reliability.[6]

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the this compound (1.0 eq), Hydroxybenzotriazole (HOBt, 1.1 eq), and the desired amine (1.1 eq) in anhydrous Dimethylformamide (DMF).

-

Causality: Anhydrous (dry) solvent is crucial to prevent the hydrolysis of the activated intermediate and the coupling reagent.

-

-

Activation: Cool the flask in an ice-water bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) portion-wise to the stirred solution.

-

Expertise: EDCI is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack. HOBt is added to form an active ester intermediate, which suppresses side reactions (like N-acylurea formation) and minimizes racemization if chiral amines are used.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 12-24 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess amine and EDCI byproducts, while the basic wash removes unreacted carboxylic acid and HOBt.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified using column chromatography (typically silica gel with a hexane/ethyl acetate gradient) to yield the pure amide derivative.

Biological Activities and Therapeutic Potential

The benzodioxepine scaffold has been explored for a range of biological targets. While direct studies on the 6-carboxylic acid derivatives are emerging, compelling evidence from analogs and related structures points to several promising therapeutic avenues.

Metabolic Diseases: Glucokinase Regulation

Patents have disclosed benzodioxepine compounds as modulators of the glucokinase regulatory protein (GKRP).[7] Glucokinase (GK) is a key enzyme in glucose metabolism, and its activity is controlled by its interaction with GKRP in the liver.

-

Mechanism of Action: Compounds that disrupt the GK-GKRP interaction can release active GK, leading to increased glucose uptake and glycogen synthesis in the liver. This mechanism is a validated therapeutic strategy for Type 2 Diabetes. The benzodioxepine scaffold likely provides the correct geometry to interfere with the protein-protein interaction surface.

Caption: Disruption of the GK-GKRP complex by a benzodioxepine analog to promote glucose metabolism.

Central Nervous System (CNS) Applications

The structural analogy to benzodiazepines suggests that benzodioxepine derivatives could interact with CNS targets, such as benzodiazepine receptors.[4] Research on related benzoxathiepine derivatives has shown that specific structural features can influence binding affinity at these receptors, highlighting the importance of conformational analysis in designing CNS-active agents.[4]

Other Potential Applications

-

Phosphodiesterase (PDE) Inhibition: Certain benzodioxepine compounds have been investigated as PDE inhibitors, a target class relevant for inflammatory, cardiovascular, and neurological diseases.[8]

-

Anti-Infective Agents: Related scaffolds, such as benzodiazepinediones, have shown activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease, suggesting a potential avenue for anti-parasitic drug discovery.[9]

Analytical Characterization

Robust analytical methods are required to ensure the identity and purity of synthesized compounds.

Protocol 3: HPLC Analysis Method

This method is suitable for analyzing the purity of the core acid and its derivatives.[2]

-

Column: Use a reverse-phase C18 column (e.g., Newcrom R1).

-

Mobile Phase: A gradient of Acetonitrile (MeCN) and water with an acidic modifier.

-

Component A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).

-

Component B: Acetonitrile.

-

Rationale: The reverse-phase column retains the nonpolar benzodioxepine core, while the organic/aqueous mobile phase elutes it. The acid modifier ensures the carboxylic acid is protonated for consistent retention times.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the benzene ring absorbs (e.g., 254 nm).

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[2]

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of novel small-molecule therapeutics. Its synthetic tractability, coupled with the diverse biological activities reported for its analogs, underscores its potential. Future research should focus on:

-

Systematic SAR Studies: Utilizing the amide coupling and other derivatization strategies to build and screen focused libraries against targets in metabolic disease and neurology.

-

Computational Modeling: Employing molecular modeling to understand the conformational preferences of the dioxepine ring and how they relate to target binding.

-

Exploring New Therapeutic Areas: Screening derivatives against a broader range of targets, such as kinases, ion channels, and anti-infective pathways.

This guide provides the foundational chemistry, protocols, and biological context necessary to empower researchers to effectively leverage this promising scaffold in their drug discovery programs.

References

- Title: this compound synthesis - chemicalbook Source: ChemicalBook URL

-

Title: 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem Source: PubChem URL: [Link]

-

Title: 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 - PubChem Source: PubChem URL: [Link]

- Title: 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | SIELC Technologies Source: SIELC Technologies URL

- Title: 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid - ChemBK Source: ChemBK URL

-

Title: 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate | C10H9O4 - PubChem Source: PubChem URL: [Link]

- Title: (PDF) Benzodiazepine Analogues. Part 22.

- Title: EP2694491A1 - Benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein for the treatment of diabetes - Google Patents Source: Google Patents URL

-

Title: 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem Source: PubChem URL: [Link]

- Title: Synthesis, spectral studies and biological activity of 3H-1,5- benzodiazepine derivatives Source: ResearchGate URL

- Title: US8980905B2 - Benzodioxole or benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors - Google Patents Source: Google Patents URL

-

Title: 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors - MDPI Source: MDPI URL: [Link]

-

Title: Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][2]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC - NIH Source: National Institutes of Health URL: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | SIELC Technologies [sielc.com]

- 3. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2694491A1 - Benzodioxepine and benzodioxine compounds that interact with glucokinase regulatory protein for the treatment of diabetes - Google Patents [patents.google.com]

- 8. US8980905B2 - Benzodioxole or benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors - Google Patents [patents.google.com]

- 9. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized biological activity of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid. Based on the established pharmacological profile of the 3,4-dihydro-2H-1,5-benzodioxepine scaffold as a novel class of β-adrenergic stimulants, this document outlines a scientific rationale for investigating the 6-carboxylic acid derivative as a potential modulator of the β-adrenergic signaling pathway. We present a detailed exploration of the potential mechanism of action, structure-activity relationships, and a suite of robust experimental protocols for the synthesis, characterization, and biological evaluation of this compound. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this and related compounds.

Introduction: The Promise of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine ring system has been identified as a privileged scaffold in medicinal chemistry. Notably, early work by Rooney and colleagues in 1975 demonstrated that derivatives of this scaffold, specifically 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins, exhibit potent β-adrenergic stimulant activity, with promising bronchodilator effects[1]. This foundational discovery suggests that the benzodioxepine core can effectively mimic the interactions of endogenous catecholamines with β-adrenergic receptors.

This guide focuses on a specific, yet under-explored derivative: This compound . The introduction of a carboxylic acid moiety onto the aromatic ring of this pharmacologically active scaffold presents an intriguing opportunity to modulate its biological activity, pharmacokinetic profile, and receptor subtype selectivity. The electron-withdrawing nature of the carboxyl group can influence the electronic distribution of the aromatic ring, potentially altering its interaction with the receptor binding pocket. Furthermore, the ionizable nature of the carboxylic acid can impact solubility, membrane permeability, and the potential for forming salt bridges with receptor residues.

This document will therefore explore the hypothesized biological activity of this compound as a β-adrenergic agonist, providing a scientifically grounded framework for its investigation.

Hypothesized Mechanism of Action: A β-Adrenergic Agonist

We postulate that this compound will act as a β-adrenergic receptor agonist. The core hypothesis is that the benzodioxepine moiety serves as a bioisostere for the catechol group of endogenous ligands like epinephrine and norepinephrine. Bioisosteric replacement is a powerful strategy in drug design to improve physicochemical and pharmacological properties.

The β-adrenergic signaling cascade is a well-elucidated pathway. Upon agonist binding, the β-adrenergic receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In the context of bronchial smooth muscle, this cascade results in muscle relaxation and bronchodilation.

Figure 1: Hypothesized β-Adrenergic Signaling Pathway.

The Role of the 6-Carboxylic Acid Group: A Structure-Activity Relationship Perspective

The introduction of a carboxylic acid at the 6-position of the benzodioxepine ring is expected to have a significant impact on the compound's activity. Aromatic substituents are known to influence the potency and selectivity of β-adrenergic agonists[2][3].

-

Electronic Effects: A carboxylic acid is an electron-withdrawing group, which will decrease the electron density of the aromatic ring. This alteration in the electronic landscape could either enhance or diminish the affinity for the receptor, depending on the specific nature of the binding pocket interactions.

-

** steric and Hydrogen Bonding Interactions:** The carboxyl group provides a potential hydrogen bond donor and acceptor, which could form additional interactions with amino acid residues in the receptor's binding site, thereby influencing binding affinity and selectivity.

-

Physicochemical Properties: The carboxylic acid will increase the polarity and aqueous solubility of the compound at physiological pH. While this may be beneficial for formulation, it could also impact cell membrane permeability and oral bioavailability.

Experimental Protocols for Biological Evaluation

To rigorously test the hypothesis that this compound is a β-adrenergic agonist, a multi-tiered experimental approach is required.

Synthesis of this compound

The target compound can be synthesized from commercially available starting materials. A plausible synthetic route involves the hydrolysis of the corresponding methyl ester.

Protocol 1: Synthesis of this compound

-

Starting Material: Methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate.

-

Reaction: Dissolve the methyl ester in a mixture of methanol and tetrahydrofuran.

-

Add an aqueous solution of sodium hydroxide (1N) and stir the mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound[4].

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Figure 2: Synthetic Workflow.

In Vitro Evaluation of β-Adrenergic Receptor Activity

A series of in vitro assays will be employed to characterize the interaction of the test compound with β-adrenergic receptors and to quantify its functional activity.

Protocol 2: β-Adrenergic Receptor Binding Assay

This assay determines the affinity of the test compound for β-adrenergic receptors.

-

Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the human β₂-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.

-

Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical β-Adrenergic Receptor Binding Data

| Compound | Receptor Subtype | Kᵢ (nM) |

| This compound | β₁ | 150 |

| β₂ | 50 | |

| Isoproterenol (Control) | β₁ | 25 |

| β₂ | 10 |

Protocol 3: cAMP Accumulation Assay

This functional assay measures the ability of the test compound to stimulate the production of the second messenger cAMP.

-

Cell Culture: Use a cell line expressing the β₂-adrenergic receptor (e.g., HEK293 or A549 cells).

-

Assay: Plate the cells in a multi-well format and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the test compound and incubate for a specified time.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Generate a dose-response curve and determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).

Table 2: Hypothetical cAMP Accumulation Data

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Isoproterenol) |

| This compound | 80 | 90 |

| Isoproterenol (Control) | 15 | 100 |

Ex Vivo Evaluation of Bronchodilator Activity

The isolated organ bath technique provides a more physiologically relevant model to assess the functional effects of the test compound on airway smooth muscle.

Protocol 4: Isolated Guinea Pig Tracheal Ring Assay

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

-

Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction: Induce a sustained contraction of the tracheal rings with a contractile agent such as carbachol or histamine.

-

Relaxation: Once a stable contraction is achieved, add cumulative concentrations of the test compound to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and generate a dose-response curve to determine the EC₅₀ value.

Sources

- 1. scireq.com [scireq.com]

- 2. Effect of aromatic fluorine substitution on the alpha and beta adrenoceptor-mediated effects of 3,4-dihydroxytolazoline in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

The Untapped Potential of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: A Technical Guide for Medicinal Chemists

Introduction: Unveiling a Scaffold with Latent Promise

In the vast landscape of medicinal chemistry, the discovery and exploitation of novel molecular scaffolds is a cornerstone of innovation. The 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid core represents a unique and relatively underexplored scaffold. Its inherent structural features—a fused aromatic ring, a flexible seven-membered dioxepine ring, and a strategically placed carboxylic acid handle—present a compelling starting point for the design of new therapeutic agents. This guide provides a comprehensive technical overview of this scaffold, from its synthesis to its potential applications, offering researchers and drug development professionals a roadmap for harnessing its latent potential. While direct biological applications of this specific carboxylic acid are not extensively documented in publicly available literature, this guide will leverage data from structurally related motifs to provide scientifically grounded insights into its potential as a valuable building block in modern drug discovery.

Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of the this compound core is paramount for any drug discovery campaign.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol | |

| CAS Number | 66410-67-1 | |

| Topological Polar Surface Area | 55.8 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

The carboxylic acid moiety provides a crucial handle for forming salts to modulate solubility or for derivatization into amides, esters, and other functional groups to explore structure-activity relationships (SAR). The dioxepine ring introduces a degree of conformational flexibility that can be advantageous for optimizing binding to a biological target.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the formation of the parent heterocycle.

Part 1: Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine Scaffold

A common route to the parent benzodioxepine scaffold involves the reaction of pyrocatechol with a suitable three-carbon dielectrophile.

Experimental Protocol:

-

To a stirred solution of pyrocatechol (110 g) in absolute dimethylformamide (800 ml), add potassium carbonate (276 g) and 1,3-dibromopropane (303 g).

-

Heat the mixture at 120 °C for 48 hours.

-

Cool the suspension and filter under suction. Wash the residue with ether.

-

Pour the filtrate into water (4 L) and extract with ether.

-

Wash the combined ether extracts twice with 3N sodium hydroxide solution, then with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent in vacuo.

-

Distill the residue under reduced pressure (118-120 °C at 11 mm Hg) to yield 3,4-dihydro-2H-1,5-benzodioxepine.

Part 2: Synthesis of this compound

The carboxylic acid can be introduced via hydrolysis of a corresponding ester, which is a common synthetic intermediate.

Experimental Protocol:

-

Dissolve methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate (1.615 g, 7.757 mmol) in a mixture of methanol (20 ml) and tetrahydrofuran (10 ml).

-

Add 1N aqueous sodium hydroxide solution (15.5 ml, 15.5 mmol) and stir the mixture overnight at room temperature.

-

Concentrate the reaction solution under reduced pressure.

-

Dilute the residue with water and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Crystallize the residue from hexane to obtain this compound as a white solid.[1]

Analytical Data for the Final Product:

-

¹H-NMR (CDCl₃, 200MHz): δ 2.29-2.40 (m, 2H), 4.30 (t, J = 5.8 Hz, 2H), 4.52 (t, J = 5.6 Hz, 2H), 7.09 (t, J = 7.9 Hz, 1H), 7.24 (dd, J = 2.0 Hz, 8.2 Hz, 1H), 7.85 (dd, J = 1.8 Hz, 7.6 Hz, 1H).[1]

-

IR (KBr): 3171, 1725, 1478, 1348, 1264, 1022, 752 cm⁻¹.[1]

Medicinal Chemistry Applications: A Landscape of Opportunity

While direct therapeutic applications of this compound are not yet well-established, the broader benzodioxepine scaffold has appeared in patents for various therapeutic targets. Furthermore, structurally analogous heterocyclic systems have shown significant promise in medicinal chemistry.

Potential Therapeutic Targets and Derivatization Strategies

Based on the activity of related scaffolds, the 3,4-dihydro-2H-1,5-benzodioxepine core could be a valuable starting point for developing modulators of several important enzyme and receptor families.

1. Acetyl-CoA Carboxylase (ACC) Inhibitors:

-

Rationale: Benzodioxepine derivatives have been patented as inhibitors of ACC, a key enzyme in fatty acid synthesis, making it an attractive target for metabolic diseases.

-

Derivatization Strategy: The carboxylic acid can be converted to a variety of amides. This is a classic strategy to modulate potency, selectivity, and pharmacokinetic properties.

2. Poly(ADP-ribose) Polymerase (PARP) Inhibitors:

-

Rationale: Structurally related 2,3-dihydro-1,4-benzodioxine-5-carboxamides have been identified as PARP1 inhibitors, a validated target in oncology.

-

Derivatization Strategy: Similar to the ACC inhibitor approach, amide formation is a key step. Additionally, modifications to the aromatic ring of the benzodioxepine scaffold (e.g., introduction of substituents) could be explored to optimize interactions with the PARP active site.

3. AMPA Receptor Potentiators:

-

Rationale: Dihydrobenzo-oxathiazine dioxide analogs, which share some structural similarities, have been developed as potent AMPA receptor potentiators with potential as antidepressants.

-

Derivatization Strategy: Exploration of different substitution patterns on the aromatic ring and conversion of the carboxylic acid to bioisosteres like tetrazoles could be a fruitful avenue.

Proposed Workflow for Biological Evaluation

For researchers embarking on a drug discovery program with the this compound scaffold, a systematic approach to biological evaluation is crucial.

Conclusion: A Call to Exploration

The this compound scaffold, while not yet a mainstream player in medicinal chemistry, possesses the key attributes of a promising starting point for drug discovery. Its straightforward synthesis and the presence of a versatile carboxylic acid handle provide a solid foundation for the creation of diverse chemical libraries. By drawing inspiration from the successes of structurally related heterocyclic systems, medicinal chemists can strategically design and synthesize novel derivatives with a high probability of interacting with a range of biological targets. This guide has laid out the fundamental chemistry and proposed a strategic path forward for the exploration of this intriguing scaffold. The next breakthrough in therapeutics may well be rooted in the untapped potential of this elegant molecular architecture.

References

-

3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid (PubChem CID: 2794985). PubChem. [Link]

-

3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid (PubChem CID: 53708627). PubChem. [Link]

Sources

A Spectroscopic Guide to 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: A Technical Overview for Researchers

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid. This molecule, possessing a unique benzodioxepine scaffold, is of interest to researchers in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is paramount for its application and development. This document serves as a practical reference for scientists and professionals involved in drug discovery and development, offering both predicted spectral data and the foundational principles for their interpretation.

Molecular Structure and Context

This compound features a benzene ring fused to a seven-membered dioxepine ring, with a carboxylic acid substituent on the aromatic portion. This unique combination of a flexible heterocyclic ring and a functional aromatic system dictates its chemical and physical properties. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for elucidating its role in various chemical interactions.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds, including 3,4-dihydroxybenzoic acid and the parent 3,4-dihydro-2H-1,5-benzodioxepine. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | broad singlet | 1H |

| Aromatic (H-7) | ~7.6 | doublet | 1H |

| Aromatic (H-9) | ~7.5 | doublet of doublets | 1H |

| Aromatic (H-8) | ~6.9 | doublet | 1H |

| Methylene (-O-CH₂-) | ~4.2 | triplet | 4H |

| Methylene (-CH₂-) | ~2.1 | quintet | 2H |

Expert Interpretation:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be significantly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, appearing as a broad singlet far downfield. Its broadness is a result of chemical exchange with trace amounts of water in the solvent. In a D₂O exchange experiment, this peak would disappear.

-

Aromatic Protons: The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton ortho to the carboxylic acid (H-7) will be the most deshielded. The coupling patterns (doublet and doublet of doublets) arise from spin-spin coupling with neighboring aromatic protons.

-

Dioxepine Ring Protons: The methylene protons of the seven-membered ring are expected to show distinct signals. The protons adjacent to the oxygen atoms (-O-CH₂-) will be more deshielded than the central methylene protons. The triplet and quintet multiplicities are due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from data for 3,4-dihydro-2H-1,5-benzodioxepine and known substituent effects of a carboxylic acid group on a benzene ring.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~170 |

| Aromatic (C-5a, C-9a) | ~145-155 |

| Aromatic (C-6) | ~125-130 |

| Aromatic (C-7, C-8, C-9) | ~115-125 |

| Methylene (-O-C H₂-) | ~70 |

| Methylene (-C H₂-) | ~30 |

Expert Interpretation:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded carbon in the molecule, appearing at the downfield end of the spectrum.[2]

-

Aromatic Carbons: The aromatic carbons will resonate in the typical range of 110-160 ppm. The carbons attached to the oxygen atoms of the dioxepine ring (C-5a and C-9a) will be the most deshielded among the aromatic carbons. The carbon bearing the carboxylic acid group (C-6) will also be significantly deshielded.

-

Dioxepine Ring Carbons: The methylene carbons of the dioxepine ring will appear in the aliphatic region of the spectrum, with the carbons bonded to oxygen being more deshielded.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shift of exchangeable protons like the carboxylic acid proton.[3][4]

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup and Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum, followed by a ¹³C spectrum. For more detailed structural assignment, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the spectra to the TMS signal at 0 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The predicted IR spectrum is based on the characteristic absorption frequencies of carboxylic acids and aromatic ethers.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Strong, very broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1710 - 1680 | Strong, sharp |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O stretch (Aromatic ether) | 1275 - 1200 | Strong |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong |

| O-H bend (Carboxylic acid) | 950 - 910 | Broad |

Expert Interpretation:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching region.[5] This broadening is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state or concentrated solutions.[5]

-

C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected. Its position is slightly lowered due to conjugation with the aromatic ring.[6]

-

C-O Stretches: Two distinct C-O stretching vibrations are anticipated: one for the aromatic ether linkage of the dioxepine ring and another for the C-O bond of the carboxylic acid.

-

Aromatic and Aliphatic C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the dioxepine ring.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.

Caption: A streamlined workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Detailed Steps:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: For solid samples, apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrometry Data

For this compound (C₁₀H₁₀O₄), the expected molecular weight is approximately 194.19 g/mol . In electron ionization (EI) mass spectrometry, the following key fragments are predicted.

| m/z | Predicted Fragment | Interpretation |

| 194 | [M]⁺ | Molecular Ion |

| 177 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 150 | [M - CO₂]⁺ | Decarboxylation |

| 149 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation |

Expert Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 194 should be observable, confirming the molecular weight of the compound. Aromatic carboxylic acids generally show a more prominent molecular ion peak compared to their aliphatic counterparts.[7]

-

Key Fragmentations:

-

A common fragmentation pathway for aromatic carboxylic acids is the loss of a hydroxyl radical (-OH), resulting in a peak at m/z 177 ([M-17]⁺).[8]

-

Another characteristic fragmentation is the loss of the entire carboxylic acid group (-COOH), leading to a fragment at m/z 149 ([M-45]⁺).

-

Decarboxylation, the loss of CO₂, can also occur, giving rise to a peak at m/z 150.

-

Further fragmentation of the benzodioxepine ring system can lead to smaller fragments, such as the ion at m/z 121.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for analyzing a solid sample using a mass spectrometer with an electron ionization (EI) source.

Detailed Steps:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and likely mass spectral fragmentation patterns, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility in the laboratory. This foundational knowledge is crucial for advancing research and development involving this and related chemical entities.

References

- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248-252.

- An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. (2020). Rapid Communications in Mass Spectrometry, 34(21), e8895.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Retrieved from [Link]

- Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. (2003). Journal of the American Chemical Society, 125(47), 14465-14474.

-

NMR Sample Preparation. (n.d.). University of Edinburgh. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2022). Request PDF. Retrieved from [Link]

- The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. (1988). Journal of the American Chemical Society, 110(18), 6141-6148.

-

Sample Preparation. (n.d.). University College London. Retrieved from [Link]

- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (2021). Journal of Geophysical Research: Planets, 126(10), e2021JE006910.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(16), 3978-3988.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-275.

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids. (2020). Oregon State University. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). YouTube. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). University of Florida. Retrieved from [Link]

-

Fragmentation Processes. (n.d.). Pharmacy 180. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

- Mass Spectrometric Analysis. Aromatic Acids and Esters. (1970). Analytical Chemistry, 42(13), 1541-1546.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]

- Infrared Spectra and Molecular Configuration of Benzoic Acid. (1963). Bulletin of the Institute for Chemical Research, Kyoto University, 41(5-6), 335-341.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (2016). SlideShare. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. Retrieved from [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. (2009). Magnetic resonance in chemistry : MRC.

-

13-C NMR Chemical Shift Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of North Texas. Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)- [webbook.nist.gov]

- 7. fiveable.me [fiveable.me]

- 8. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid in Synthetic Chemistry: A Technical Guide

Foreword: Beyond the Scaffold, A Gateway to Novel Chemical Space

In the landscape of modern drug discovery and materials science, the selection of a synthetic building block is a critical decision that dictates the trajectory of a research program. It is a choice that extends beyond mere molecular architecture; it is an investment in a specific region of chemical space, with inherent properties and functionalities that will be carried through to the final compounds. This guide focuses on one such strategic building block: 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid .

This molecule is more than a simple aromatic carboxylic acid. The fusion of a benzene ring with a seven-membered dioxepine ring creates a unique three-dimensional conformation that is both rigid and flexible. This constrained yet adaptable structure is of significant interest to medicinal chemists seeking to develop ligands with high affinity and selectivity for biological targets. The carboxylic acid moiety provides a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular libraries.

This technical guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not only the fundamental properties and synthetic protocols for this compound but also to illuminate the strategic thinking behind its application as a synthetic building block. We will delve into the causality of experimental choices, provide self-validating protocols, and ground our claims in the authoritative scientific literature.

Physicochemical Properties and Structural Features

This compound is a white to off-white crystalline solid. Its core structure, a benzodioxepine, is a seven-membered heterocyclic ring fused to a benzene ring. This imparts a unique conformational profile that distinguishes it from more common five- or six-membered heterocyclic systems.

| Property | Value | Source |

| CAS Number | 66410-67-1 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 68-70 °C | [2] |

| Appearance | White crystalline solid | [2] |

The carboxylic acid group at the 6-position is the primary site of reactivity, serving as a versatile anchor for the synthesis of a wide array of derivatives. The adjacent dioxepine ring influences the electronic properties of the aromatic system and provides a distinct three-dimensional shape that can be exploited in molecular design.

Synthesis of the Core Building Block

A reliable and scalable synthesis of this compound is paramount for its utilization as a building block. The most common and efficient route proceeds through a two-step sequence starting from the readily available 2,3-dihydroxybenzoic acid.

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate

The initial step involves the protection of the carboxylic acid of 2,3-dihydroxybenzoic acid as a methyl ester. This is a standard Fischer esterification, typically carried out in methanol with a catalytic amount of strong acid, such as sulfuric acid. The subsequent cyclization with 1,3-dibromopropane in the presence of a base like potassium carbonate forms the seven-membered dioxepine ring.

Experimental Protocol:

-

To a solution of 2,3-dihydroxybenzoic acid (1 equivalent) in methanol, add concentrated sulfuric acid (0.1 equivalents) dropwise.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2,3-dihydroxybenzoate.

-

Dissolve the crude methyl 2,3-dihydroxybenzoate in anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.5 equivalents) and 1,3-dibromopropane (1.2 equivalents).

-

Heat the mixture to 80-90 °C and stir for 12-16 hours.

-

Cool the reaction, pour into ice-water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate.

Step 2: Saponification to this compound

The final step is a straightforward saponification of the methyl ester to the desired carboxylic acid.

Experimental Protocol:

-

Dissolve methyl 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate (1 equivalent) in a mixture of methanol and water.[2]

-

Add an aqueous solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature overnight.[2]

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.[2]

-

Dilute the residue with water and acidify to a pH of 2-3 with dilute hydrochloric acid.[2]

-

Extract the product with ethyl acetate (2x).[2]

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.[2]

-

The resulting solid can be further purified by recrystallization to yield this compound.[2]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized building block.

| Technique | Data |

| ¹H-NMR (CDCl₃, 200 MHz) | δ 2.29-2.40 (m, 2H), 4.30 (t, J = 5.8 Hz, 2H), 4.52 (t, J = 5.6 Hz, 2H), 7.09 (t, J = 7.9 Hz, 1H), 7.24 (dd, J = 2.0, 8.2 Hz, 1H), 7.85 (dd, J = 1.8, 7.6 Hz, 1H)[2] |

| IR (KBr) | 3171, 1725, 1478, 1348, 1264, 1022, 752 cm⁻¹[2] |

| Elemental Analysis | Calculated for C₁₀H₁₀O₄: C, 61.85%; H, 5.19%. Found: C, 61.77%; H, 5.49%[2] |

Applications as a Synthetic Building Block

The true value of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with potential biological activity. The carboxylic acid functionality is a versatile handle for a variety of coupling reactions.

Figure 2: Key derivatization pathways for the core building block.

Amide Bond Formation

The most common transformation of this building block is the formation of amides through coupling with a diverse range of primary and secondary amines. This reaction is a cornerstone of medicinal chemistry, as the resulting amide bond is a key structural feature in many biologically active molecules.

General Protocol for Amide Coupling:

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) and an amine base such as diisopropylethylamine (DIPEA, 2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) and continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

This protocol can be used to synthesize a library of amide derivatives for structure-activity relationship (SAR) studies. For instance, derivatives of 3,4-dihydro-2H-1,5-benzodioxepine have been explored as β-adrenergic stimulants.[1]

Esterification

Esterification provides another avenue for derivatization, leading to compounds with altered physicochemical properties such as solubility and cell permeability.

General Protocol for Steglich Esterification:

-

Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1M HCl and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazard Identification: May cause skin and eye irritation.[3] May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3]

-

Handling: Handle in a well-ventilated area. Avoid dust formation.[3]

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[3] Incompatible with strong oxidizing agents.[3]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and materials science. Its unique conformational properties and the synthetic accessibility of its derivatives make it an attractive starting point for the exploration of new chemical space. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this important molecule. As the demand for novel chemical entities with tailored properties continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing scientific innovation.

References

-

Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292. Available from: [Link]

Sources

chemical stability of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

An In-Depth Technical Guide to the Chemical Stability of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for evaluating the (Compound 1). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to deliver a foundational understanding of the molecule's intrinsic stability and its predicted degradation pathways. We will detail the scientific rationale behind forced degradation study design, present robust, self-validating experimental protocols, and offer insights into the analytical methodologies required for accurate assessment. The guide is grounded in principles set forth by the International Council for Harmonisation (ICH) to ensure that the generated stability data is suitable for regulatory and development purposes.

Introduction: Understanding the Molecule and the Imperative for Stability Testing

This compound (CAS: 66410-67-1, Molecular Formula: C₁₀H₁₀O₄) is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring, substituted with a carboxylic acid group.[1][2] While its direct applications are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The benzodioxepine core is an analogue to the pharmacologically vital benzodiazepine system, suggesting its potential as a scaffold for novel therapeutics.[3][4]